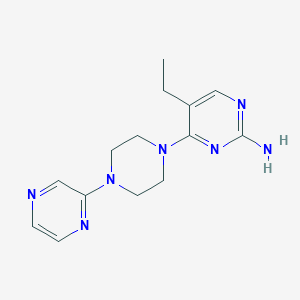

![molecular formula C16H17N5 B5568698 2-[3-(1H-咪唑-2-基)-1-哌啶基]喹喔啉](/img/structure/B5568698.png)

2-[3-(1H-咪唑-2-基)-1-哌啶基]喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoxaline derivatives, including those similar to 2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline, often involves the reaction of 2-amino-3-chloroquinoxaline with pyridines, leading to the formation of substituted pyridoimidazoquinoxalines which exhibit intense greenish-yellow fluorescence (Tomoda, Saito, & Shiraishi, 1990). Another method involves amino protection, nucleophilic reaction, and deprotection steps, aimed at synthesizing potential anti-malarial agents (Guo, 2011).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including imidazoquinoxaline and its analogs, is often characterized by high-affinity ligand properties for various receptors, indicating the importance of the piperazine and imidazole rings in contributing to the compound's bioactivity (Jacobsen et al., 1999).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, including cycloaddition and amination, to introduce functional groups that significantly affect their chemical properties. For example, the base-induced cycloaddition of ethyl isocyanoacetate to unsymmetrically substituted quinoxalines leads to the formation of substituted imidazoquinoxalines with potential biological activity (Sundaram et al., 2007).

Physical Properties Analysis

The physical properties of quinoxaline derivatives are crucial for their application in various fields. These compounds often exhibit fluorescence, which can be utilized in light-emitting devices and as fluorescent probes for DNA detection. The synthesis and characterization of these compounds, including their optical properties, have been extensively studied (Albrecht et al., 2018).

Chemical Properties Analysis

The chemical properties of 2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline derivatives are characterized by their potential as inhibitors and their binding activities to various receptors. These properties are explored through structural modifications and the introduction of different substituents to enhance their biological activities and selectivity (Kim et al., 2011).

科学研究应用

GABAA 受体相互作用

- 抗惊厥和抗焦虑活性:对咪唑[1,5-a]喹喔啉衍生物(包括与 2-[3-(1H-咪唑-2-基)-1-哌啶基]喹喔啉结构相关的化合物)的研究,重点关注它们与 γ-氨基丁酸 A (GABAA)/苯二氮卓受体复合物的相互作用。这些化合物表现出从逆激动剂到完全激动剂的一系列功效,并在动物模型中展示了潜在的抗惊厥和抗焦虑活性。它们的药代动力学特征表明在大鼠中具有良好的口服生物利用度和合理的半衰期,使其成为作为治疗剂进一步探索的候选物 (Jacobsen 等人,1999).

合成和结构分析

- I2 介导的合成:已经开发出一种通过 I2 介导的直接 sp3 C–H 胺化反应合成苯并[4,5]咪唑[1,2-a]喹喔啉衍生物的方法。这种方法不需要过渡金属,具有可扩展性,并且产率高 (陈等人,2020).

- 荧光性质:另一项研究重点关注由 2-氨基-3-氯喹喔啉和吡啶合成的吡啶并[1′,2′:1,2]咪唑[4,5-b]喹喔啉,得到的化合物表现出强烈的黄绿色荧光。此类性质可用于开发用于各种应用的荧光探针 (Tomoda 等人,1990).

潜在治疗应用

- 抗肿瘤活性:2-(苯并咪唑-2-基)喹喔啉系列中的化合物,具有哌嗪、哌啶和吗啉等药效基团,已显示出对一系列癌细胞系的良好活性。值得注意的是,某些衍生物对人肺腺癌细胞系表现出选择性细胞毒性作用,表明具有作为抗癌剂的潜力 (Mamedov 等人,2022).

阴离子传感

- 电荷转移荧光响应:带有咪唑鎓部分的喹喔啉衍生物已证明与阴离子具有强结合力,具有独特的电荷转移荧光响应,特别是对焦磷酸盐和乙酸盐。此类化合物可以进一步探索在阴离子传感技术中的应用 (Singh 等人,2007).

作用机制

未来方向

The development of new drugs that overcome AMR problems is necessary . In the past, drugs containing heterocyclic nuclei have given high chemotherapeutic values and acted as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . Therefore, “2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline” and its derivatives could potentially be explored further in the development of new drugs.

属性

IUPAC Name |

2-[3-(1H-imidazol-2-yl)piperidin-1-yl]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5/c1-2-6-14-13(5-1)19-10-15(20-14)21-9-3-4-12(11-21)16-17-7-8-18-16/h1-2,5-8,10,12H,3-4,9,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLNMQBBGBRPJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)C4=NC=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

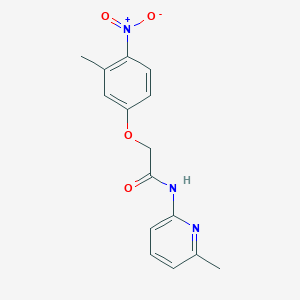

![5-[1-(4-chlorophenyl)ethylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5568617.png)

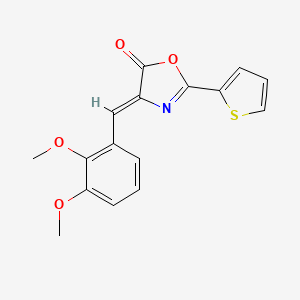

![7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5568618.png)

![(1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5568630.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5568639.png)

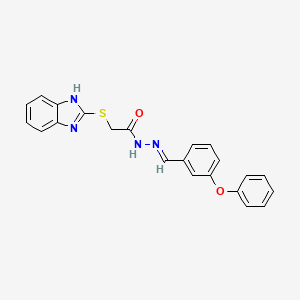

![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide](/img/structure/B5568671.png)

![2-ethoxy-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5568685.png)

![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)

![1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5568706.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide](/img/structure/B5568708.png)

![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5568730.png)